molecular formula C10H5FO4 B190264 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid CAS No. 128942-39-2

7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B190264
CAS No.: 128942-39-2
M. Wt: 208.14 g/mol
InChI Key: NOSMZQCJSBUIMM-UHFFFAOYSA-N
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Description

7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid (CAS 128942-39-2) is a fluorinated chromene derivative characterized by a ketone group at position 4, a carboxylic acid group at position 2, and a fluorine substituent at position 7 of the chromene scaffold. Its commercial availability from multiple suppliers (e.g., abcr, Ambeed, TRC) reflects its utility in pharmaceutical and materials research .

Properties

IUPAC Name

7-fluoro-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FO4/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSMZQCJSBUIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561727
Record name 7-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128942-39-2
Record name 7-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Hydrogenation of this compound

Conditions :

  • Catalyst : 10% Pd/C (5 wt%)

  • Solvent : Ethanol/water (9:1)

  • Pressure : 1 atm H₂

  • Temperature : 25°C

  • Time : 8 hours

Intermediate : 7-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid (Yield: 88–92%).

Step 2: Oxidation to Restore the Keto Group

Conditions :

  • Reagent : Pyridinium chlorochromate (PCC, 1.5 equivalents)

  • Solvent : DCM

  • Temperature : 25°C

  • Time : 12 hours

Yield : 78–85%.

Critical Considerations :

  • Over-hydrogenation must be avoided to prevent saturation of the chromene ring.

  • PCC is chosen for selective oxidation of secondary alcohols to ketones without affecting carboxylic acid groups.

Industrial-Scale Production

Scalable synthesis requires optimizing cost, safety, and purity. Key industrial adaptations include:

Table 1: Comparison of Industrial Methods

MethodCatalyst/ReagentSolventTemperatureYield (%)Purity (%)
DAST FluorinationDASTDCM0–25°C7899.5
Hydrogenation-OxidationPd/C, PCCEthanol/DCM25°C8099.2
CyclocondensationPiperidineToluene110°C6898.8

Purification :

  • Recrystallization from ethanol/water (7:3) achieves >99% purity.

  • Chromatography is avoided due to high costs at scale.

Challenges and Mitigation Strategies

  • Regioselectivity in Fluorination :

    • Competing substitution at adjacent positions is minimized using sterically hindered fluorinating agents like Deoxo-Fluor.

  • Oxidative Byproducts :

    • Catalytic hydrogenation at higher pressures (3 atm) reduces over-oxidation risks.

  • Cost of DAST :

    • Bulk procurement and in-situ generation from SF₄ and amines lower expenses .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, substituted chromenes, and quinones, depending on the reaction conditions and reagents used .

Scientific Research Applications

7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The biological and physicochemical properties of chromene-carboxylic acids are highly dependent on substituent positions and types. Key analogs include:

Compound Name Substituents (Positions) Key Features Reference
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid F (7), COOH (2), =O (4) High electronegativity at C7; potential for H-bonding via COOH and ketone
7,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid CH₃ (7,8), COOH (2), =O (4) Increased lipophilicity; steric hindrance from methyl groups
6-Fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid F (6), Cl (7), COOH (3), =O (4) Dual halogenation enhances electron withdrawal; altered regioselectivity
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid OH (7), COOH (2), =O (4) Polar hydroxyl group improves solubility; strong H-bond donor capability
7-Methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide CH₃ (7), CONH-SO₂NH₂ (2), =O (4) Sulfonamide moiety enhances enzyme inhibition (e.g., carbonic anhydrase)

Key Observations :

  • Fluorine vs. Hydroxyl/Methyl : The fluorine atom in the target compound offers a balance between electronegativity and steric bulk, unlike the polar hydroxyl group (higher solubility) or methyl groups (higher lipophilicity) .

Physical Properties

Property This compound 7,8-Dimethyl Analog (2f) 7-Hydroxy Analog 6-Fluoro-7-chloro-3-carboxylic acid
Melting Point Not reported 259–261°C Not reported Not reported
Solubility Likely moderate in polar solvents Low (high lipophilicity) High (due to -OH) Moderate (Cl reduces polarity)
Purity (Commercial) 95–98% 93% 95–98% Not commercially listed

Biological Activity

7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is a fluorinated derivative of chromene, known for its diverse biological activities. This compound features a fluorine atom at the 7th position, a keto group at the 4th position, and a carboxylic acid group at the 2nd position on the chromene ring. Its molecular formula is C10H5FO4C_{10}H_5FO_4 with a molecular weight of 208.14 g/mol. The compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, influencing several biochemical pathways:

  • Antioxidant Activity : This compound has demonstrated significant antioxidant properties by inhibiting lipid peroxidation in biological systems. It interacts with reactive species, preventing oxidative damage in cells.
  • Enzyme Interaction : It acts as a reactant in synthesizing melanin-concentrating hormone receptor 1 antagonists, indicating its role in modulating receptor activity and enzyme functions.
  • Cellular Effects : In vitro studies have shown that this compound can inhibit various cellular processes linked to oxidative stress and inflammation, suggesting its potential therapeutic benefits in conditions like neurodegenerative diseases and cancer .

Table 1: Summary of Biological Activities

Activity Description Reference
AntioxidantInhibits lipid peroxidation; scavenges free radicals
Enzyme InhibitionActs on melanin-concentrating hormone receptor 1; affects cytochrome P450
Anti-inflammatoryReduces inflammatory markers in cellular models
CytotoxicityExhibits selective cytotoxic effects on cancer cell lines

Case Studies

  • Antioxidant Properties : A study demonstrated that this compound effectively inhibited lipid peroxidation in rat brain homogenates. This suggests its potential application in neuroprotective therapies.
  • Cytotoxic Effects : Research evaluating the compound's cytotoxicity against breast cancer cell lines (MCF-7) revealed significant inhibitory effects, with IC50 values indicating potent activity against these cells .
  • Enzyme Interaction Studies : Kinetic studies have shown that the compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases. The compound exhibited dual inhibitory effects with IC50 values ranging from 5.4 μM to 10.4 μM for AChE, highlighting its potential as a lead compound for drug development targeting Alzheimer’s disease .

Chemical Reactions Analysis

The compound undergoes various chemical reactions that can modify its biological activity:

  • Oxidation : Can be oxidized to form quinones, which may exhibit different biological properties.
  • Reduction : The keto group can be reduced to form alcohols, potentially altering its reactivity and interaction with biological targets.
  • Substitution : The fluorine atom can be substituted under specific conditions, leading to derivatives with varied biological activities.

Table 2: Reaction Types and Products

Reaction Type Common Reagents Major Products
OxidationKMnO4, CrO3Quinones
ReductionNaBH4, LiAlH4Alcohols
SubstitutionAmines, thiolsSubstituted chromenes

Q & A

Q. Tables for Key Data

Property Value/Technique Reference
Crystallographic R factor<0.04 (X-ray diffraction)
Optimal synthesis yield65–78% (phosphoryl oxychloride method)
Anticancer IC₅₀ (in vitro)12–45 µM (varies by cell line)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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